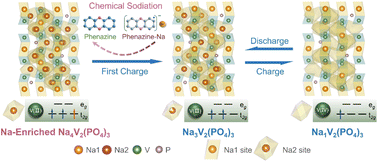Controllable synthesis of a Na-enriched Na4V2(PO4)3 cathode for high-energy sodium-ion batteries: a redox-potential-matched chemical sodiation approach†
Chemical Science Pub Date: 2023-10-25 DOI: 10.1039/D3SC03498D
Abstract
Exploring a sodium-enriched cathode (i.e. Na4V2(PO4)3, which differs from its traditional stoichiometric counterpart Na3V2(PO4)3 that can provide extra endogenous sodium reserves to mitigate the irreversible capacity loss of the anode material (i.e. hard carbon), is an intriguing presodiation method for the development of high energy sodium-ion batteries. To meet this challenge, herein, we first propose a redox-potential-matched chemical sodiation approach, utilizing phenazine-sodium (PNZ-Na) as the optimal reagent to sodiate the Na3V2(PO4)3 precursor into Na-enriched Na4V2(PO4)3. The spontaneous sodiation reaction enables a fast reduction of one-half V ions from V3+ to V2+, followed by the insertion of one Na+ ion into the NASICON framework, which only takes 90 s to obtain the phase-pure Na4V2(PO4)3 product. When paired with a hard carbon anode, the resulting Na4VP‖HC full cell exhibits a high energy density of 251 W h kg−1, which is 58% higher than that of 159 W h kg−1 for the Na3VP‖HC control cell. Our chemical sodiation methodology provides an innovative approach for designing sodium-rich cathode materials and could serve as an impetus to the development of advanced sodium-ion batteries.


Recommended Literature
- [1] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [2] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [3] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [4] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [5] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [6] Li3CaB2O5F: a unique sandwich-like structure with diverse and wide Li ion diffusion pathways†
- [7] Effect of alloying on thermal conductivity and thermoelectric properties of CoAsS and CoSbS
- [8] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [9] Contents list
- [10] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†










